molecular formula C9H8N2O3 B1315341 2-Ethyl-4-nitro-1,3-benzoxazole CAS No. 477603-34-2

2-Ethyl-4-nitro-1,3-benzoxazole

Cat. No.: B1315341
CAS No.: 477603-34-2
M. Wt: 192.17 g/mol
InChI Key: RXERROAGDLLQDA-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is used for research purposes .


Synthesis Analysis

Benzoxazole derivatives, including this compound, can be synthesized through various methods. One such method involves the reaction of 2-aminophenols with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring. The oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of chemical reactions. For instance, the presence of electron-withdrawing groups can improve the antimicrobial activity of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.17 and a molecular formula of C9H8N2O3 .

Scientific Research Applications

Antimicrobial and Antitubercular Properties

2-Ethyl-4-nitro-1,3-benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds like 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles have shown significant activity against a range of microorganisms, including Mycobacterium tuberculosis, with notable antimycobacterial activity demonstrated by specific derivatives like compounds 3a, 3c, and 3f. These compounds have been studied for their potential as scaffolds in designing potent drugs targeting key enzymes involved in the mycobacterial fatty acid elongation cycle, such as InhA (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Photochromic Properties

The synthesis of benzoxazole derivatives with nitropyridyl moieties, such as 2-(3-Nitro-2-pyridylmethyl)benzazoles, has revealed photochromic properties. These derivatives have been studied for their ability to produce detectable photoinduced forms under different pH conditions, offering potential applications in areas like materials science and photonics (Zakhs, Ponyaev, Subbotina, & El'tsov, 2001).

Anthelmintic Applications

Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and characterized for their in vitro anthelmintic activities. Specific compounds have been identified as potent anthelmintic molecules, with their activity corroborated by molecular docking studies targeting key proteins like β-tubulin in parasites (Satyendra, Vishnumurthy, Vagdevi, Dhananjaya, & Shruthi, 2015).

Anticancer Potential

Some 5-nitro-2-(substitutedphenyl)benzoxazole derivatives have been synthesized and evaluated as potential antitumor agents targeting human DNA topoisomerase enzymes. Specific compounds have shown promising inhibitory activity against hTopo IIα, indicating their potential in cancer treatment research (Karatas et al., 2021).

Fluorescent Probing and Sensing

Derivatives like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been synthesized and applied as fluorescent probes. These derivatives exhibit sensitivity to pH changes and selectivity in detecting metal cations, highlighting their utility in chemical sensing and molecular imaging applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Mechanism of Action

Target of Action

2-Ethyl-4-nitro-1,3-benzoxazole, a derivative of benzoxazole, has been found to exhibit a wide range of biological activities. The primary targets of this compound are various types of bacteria and fungi . It has been shown to be effective against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Mode of Action

Benzoxazole derivatives have been found to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Result of Action

The result of the action of this compound is the inhibition of the growth of various bacteria and fungi . The compound has shown significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .

Safety and Hazards

While specific safety and hazard information for 2-Ethyl-4-nitro-1,3-benzoxazole is not available in the retrieved papers, it is generally recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Benzoxazole derivatives, including 2-Ethyl-4-nitro-1,3-benzoxazole, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials. They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research could focus on exploring new synthetic strategies and applications for these compounds .

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of DNA topoisomerases, which are crucial enzymes involved in DNA replication and transcription . Additionally, this compound exhibits binding interactions with bacterial cell wall synthesis enzymes, thereby exerting its antimicrobial effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential . Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . In bacterial cells, this compound disrupts cell wall synthesis, resulting in cell lysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with DNA topoisomerases prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells can also influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Its localization can also affect its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

2-ethyl-4-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERROAGDLLQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476978
Record name 2-Ethyl-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477603-34-2
Record name 2-Ethyl-4-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-nitrophenol (1 eq.), triethyl orthopropionate (2 eq.) and p-toluene sulphonic acid (in a catalytic quantity) is stirred at 110° C. until disappearance of the aminophenol is verified by thin layer chromatography (2 hours). After cooling down, the reaction mixture is taken up in toluene followed by evaporating under vacuum then treating with isopropanol. The resulting precipitate is collected by filtration, followed by washing with isopropanol and isopentane, then drying under reduced pressure in order to produce a violet-brown solid.
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